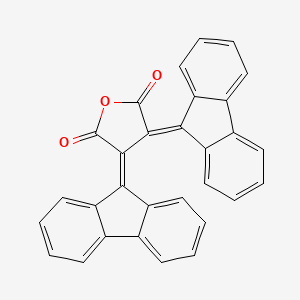
3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione is a complex organic compound characterized by its unique structure, which includes two fluorenylidene groups attached to an oxolane-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione typically involves the reaction of fluorenone derivatives with maleic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve similar reaction conditions as those used in laboratory settings, with adjustments for scale-up processes. This may include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylidene alcohols. Substitution reactions can introduce various functional groups onto the fluorenylidene rings, leading to a wide range of derivatives with different chemical properties .
Scientific Research Applications
3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorenylidene groups can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-Di(9H-fluoren-9-ylidene)oxolane-2,5-dione include:
2,4-Di(9H-fluoren-9-ylidene)-1,3-dithietane: This compound has a similar structure but contains sulfur atoms in place of the oxygen atoms in the oxolane ring.
Fluoren-9-ylidene derivatives: Various derivatives of fluoren-9-ylidene with different substituents on the fluorenylidene rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorenylidene groups and oxolane-2,5-dione core, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications, as it can serve as a versatile building block for synthesizing new materials and studying complex chemical reactions .
Properties
CAS No. |
87177-79-5 |
|---|---|
Molecular Formula |
C30H16O3 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
3,4-di(fluoren-9-ylidene)oxolane-2,5-dione |
InChI |
InChI=1S/C30H16O3/c31-29-27(25-21-13-5-1-9-17(21)18-10-2-6-14-22(18)25)28(30(32)33-29)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H |
InChI Key |
OADJTYHMVWHHDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C(=C5C6=CC=CC=C6C7=CC=CC=C75)C(=O)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















